molecular formula C21H22ClN3O5S B2995096 2-(4-chlorophenoxy)-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide CAS No. 1171772-20-5

2-(4-chlorophenoxy)-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide

Cat. No.: B2995096
CAS No.: 1171772-20-5
M. Wt: 463.93
InChI Key: GVJISYWODBVXRA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H22ClN3O5S and its molecular weight is 463.93. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-13(2)31(27,28)17-7-5-6-14(12-17)18-24-25-20(29-18)23-19(26)21(3,4)30-16-10-8-15(22)9-11-16/h5-13H,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJISYWODBVXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide , with CAS number 1171772-20-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies.

The molecular formula of the compound is C21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S, with a molecular weight of 463.9 g/mol . The structure includes a chlorophenoxy group and an oxadiazole moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S
Molecular Weight463.9 g/mol
CAS Number1171772-20-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various signaling pathways. The oxadiazole ring is known for its role in modulating biological responses, particularly in anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : In a study published in Cancer Research, researchers evaluated the effects of similar oxadiazole derivatives on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating potential for use in cancer therapy .
  • Inflammation Model : A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The administration of these compounds resulted in reduced swelling and pain, suggesting their therapeutic potential .

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